

Troubleshooting poor fiber formation in the Lyocell process

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylmorpholine N-oxide

Cat. No.: B15561941

[Get Quote](#)

Technical Support Center: Lyocell Process Troubleshooting

This guide provides researchers, scientists, and drug development professionals with answers to common issues encountered during the experimental-scale Lyocell process, focusing on the causes and solutions for poor fiber formation.

Section 1: Frequently Asked Questions (FAQs) - General Troubleshooting

Q1: What are the most critical stages to monitor to prevent poor fiber formation?

The Lyocell process can be broadly divided into three critical stages, each with parameters that significantly impact the final fiber quality:

- Pulping and Dope Preparation: The characteristics of the cellulose pulp and the homogeneity of the spinning dope are foundational. Issues here will invariably lead to problems downstream.
- Spinning (Extrusion and Drawing): This stage, which includes the passage of the dope through the spinneret and the air gap, is where the fiber's primary structure and orientation are established.[\[1\]](#)

- Coagulation and Washing: The filament is solidified in the coagulation bath, and the solvent is removed. The conditions of this stage influence the final morphology and properties of the fiber.[2][3]

Q2: My experiment is resulting in very weak or brittle fibers. What are the likely causes?

Weak fiber formation is a common issue that can stem from several factors related to the raw material or process parameters.

- Low Degree of Polymerization (DP) of Pulp: The mechanical strength of Lyocell fibers is directly affected by the DP of the dissolving pulp.[4] An excessively low DP will result in weak fibers.[2]
- Improper Air Gap Conditions: The air gap is crucial for aligning cellulose macromolecules. A short air gap does not allow sufficient time for orientation, resulting in reduced fiber strength. [1][4]
- NMMO or Cellulose Degradation: Processing at temperatures above 120°C can cause the N-methylmorpholine-N-oxide (NMMO) solvent to degrade, which in turn can degrade the cellulose, lowering its DP and weakening the resulting fibers.[1][5][6] The presence of metal ions, especially iron, can also catalyze NMMO degradation.[4]
- Insufficient Drawing: A low draw ratio in the air gap leads to poor molecular orientation, which is a primary determinant of fiber strength.[1]

Q3: What is fibrillation, and how can I control it in my experiments?

Fibrillation is the longitudinal splitting of a single fiber filament into smaller microfibers when subjected to wet abrasion.[1][7] This can lead to a 'peach skin' effect on fabrics and, in extreme cases, the formation of pills.[8][9][10]

Causes and Control Measures:

- High Draw Ratio: A high draw ratio, especially with a short air gap, significantly increases the degree of fibrillation.[1]

- Spinning Speed: A lower spinning speed corresponds to a longer residence time in the air gap, which can help reduce fibrillation.[1]
- Air Gap Length: Long air gaps combined with appropriate draw ratios (up to 10) can produce fibers with good mechanical properties and low fibrillation.[1]
- Post-Treatments: Fibrillation can be controlled commercially by treating the fibers with alkali solutions or by dyeing with polyfunctional reactive dyes to crosslink the surface.[10]

Section 2: Troubleshooting by Process Stage

Stage 1: Pulp and Dope Preparation

Q4: My cellulose pulp is not dissolving completely in the NMNO solvent. What's wrong?

Incomplete dissolution creates irregularities and contaminants in the spinning dope, which can block the spinneret and create weak points in the fibers.[2]

Potential Causes & Solutions:

- Incorrect Dope Composition: The ratio of cellulose, NMNO, and water is critical for dissolution. Water content must be carefully controlled; if it's too high (e.g., above 15%), cellulose will not dissolve.[11] A typical dope composition is approximately 14% cellulose, 76% NMNO, and 10% water.[2][11]
- High Lignin or Hemicellulose Content: High lignin content in the pulp can physically hinder the dissolution of cellulose in NMNO.[2] Similarly, an excessively high hemicellulose content can negatively impact the spinning process and the final mechanical strength of the fibers.[4]
- Inadequate Dissolution Temperature: The dissolution process requires elevated temperatures, typically between 90°C and 120°C, to form a clear, viscous solution.[1][5]
- Insufficient Mixing: The pulp must be thoroughly mixed into a paste with the aqueous NMNO solution before water is evaporated to achieve the final target concentration.[12]

Q5: The spinning dope is turning a dark brown or yellow color. Why is this happening?

Discoloration is a sign of chemical degradation within the dope, which can compromise both the process stability and the quality of the final fiber.[6][13]

Potential Causes & Solutions:

- Thermal Degradation of NMMO: The most common cause is maintaining the dope at too high a temperature (above 120°C) for too long.[1][5] This leads to a complex series of side reactions that produce chromophores (colored compounds).[6][13]
- Presence of Contaminants: Metal ions, particularly iron, can catalyze the degradation of NMMO.[4] Ensure all glassware and equipment are thoroughly cleaned and that the pulp has a low ash and metal ion content.
- Lack of Stabilizers: In industrial processes, stabilizers like propyl gallate are added to inhibit radical degradation reactions.[1][2] For experimental work, ensuring an inert atmosphere (e.g., nitrogen) and minimizing heating time can help.

Stage 2: Spinning (Extrusion & Drawing)

Q6: I'm observing frequent filament breaks during extrusion. What could be the issue?

Filament breakage is often related to issues with the dope, the spinneret, or the spinning parameters.

Potential Causes & Solutions:

- Clogged Spinneret: Undissolved pulp particles or other contaminants in the dope can block the fine capillaries of the spinneret, causing pressure to build and filaments to break.[2] Ensure the dope is properly filtered before spinning.[5]
- High Dope Viscosity: If the DP of the pulp is too high or the cellulose concentration is excessive, the dope may be too viscous to pass through the spinneret smoothly.[4][14]
- Improper Spinneret Temperature: The spinneret must be heated uniformly to maintain a consistent dope viscosity.[15][16] Temperature variances can lead to deviations in filament properties and potential breaks.[15][16]

- Excessive Spinning Pressure: Attempting to spin directly into a liquid bath (wet spinning) can create excessively high pressure. The dry jet-wet spinning process, which includes an air gap, is used in the Lyocell process to mitigate this.[17]

Q7: The diameter of my fibers is inconsistent. How can I improve uniformity?

Fiber uniformity is critical for consistent properties. The titer (mass per unit length) deviation should ideally be within $\pm 2.5\%.$ [15]

Potential Causes & Solutions:

- Temperature Variance in Spinneret: Non-uniform heating across the spinneret is a primary cause of inconsistent filament properties.[15][16] The temperature control system must ensure a stable and evenly distributed temperature.[15][16]
- Inconsistent Dope Flow: Variations in the pump speed or pressure delivering the dope to the spinneret will result in non-uniform fibers.
- Spinneret Quality: The spinneret holes must be precisely machined with a high-gloss polished internal surface and sharp outer edges to ensure smooth extrusion.[18] Poor quality spinnerets are more prone to errors that affect the product.[18]

Stage 3: Coagulation

Q8: The fibers seem to have poor structural integrity after the coagulation bath. What factors are at play?

The coagulation step "freezes" the oriented molecular structure formed in the air gap. Improper conditions can disrupt this structure.

Potential Causes & Solutions:

- Coagulation Bath Temperature: The temperature of the coagulation bath influences the rate of solvent exchange and the final fiber morphology. It is typically kept between 15°C and 25°C.[4][5]
- Coagulation Bath Concentration: The bath is usually a dilute aqueous solution of NMNO.[2] The concentration gradient between the filament and the bath drives the solidification

process.

- Relaxation Effects: If the air gap is too long, the oriented cellulose chains can begin to relax before they are solidified in the coagulation bath, leading to a reduction in orientation and strength.[1]

Section 3: Data Presentation and Key Parameters

For successful fiber formation, key parameters related to the pulp, dope, and spinning process must be carefully controlled.

Table 1: Typical Properties of Dissolving Pulp for Lyocell Production

Parameter	Recommended Value	Rationale
Degree of Polymerization (DP)	550 - 750	Affects dope viscosity and final fiber strength. Too high leads to poor solubility; too low results in weak fibers.[2][4]
α -Cellulose Content	> 90%	High purity is required for optimal dissolution and fiber properties.[2]
Hemicellulose Content	< 5%	High hemicellulose content can reduce the mechanical strength of the fibers.[2][4]
Metal Ion Content (esp. Fe)	Low (ppm range)	Metal ions can catalyze the thermal degradation of the NMMO solvent.[4]
Ash Content	Low	Indicates the presence of inorganic impurities that can interfere with the process.[4]

Table 2: Typical Lyocell Spinning Process Parameters

Parameter	Recommended Range	Impact on Fiber Properties
Dope Temperature	80 - 120 °C	Affects dope viscosity and potential for NMMO degradation.[4][5]
Air Gap Length	10 - 50 mm	Critical for molecular orientation and fiber strength.[4][5]
Spinning Speed	24 - 40 m/min	Influences orientation and fibrillation tendency.[4][5]
Draw Ratio	2 - 6	Determines the degree of molecular alignment and affects both strength and fibrillation.[4][5]
Coagulation Bath Temp.	15 - 25 °C	Influences the rate of solidification and final fiber morphology.[4][5]
Coagulation Bath Conc.	10 - 25% (NMMO)	Drives the diffusion process for cellulose regeneration.[4][5]

Section 4: Key Experimental Protocols

Protocol 1: Preparation of Cellulose Spinning Dope

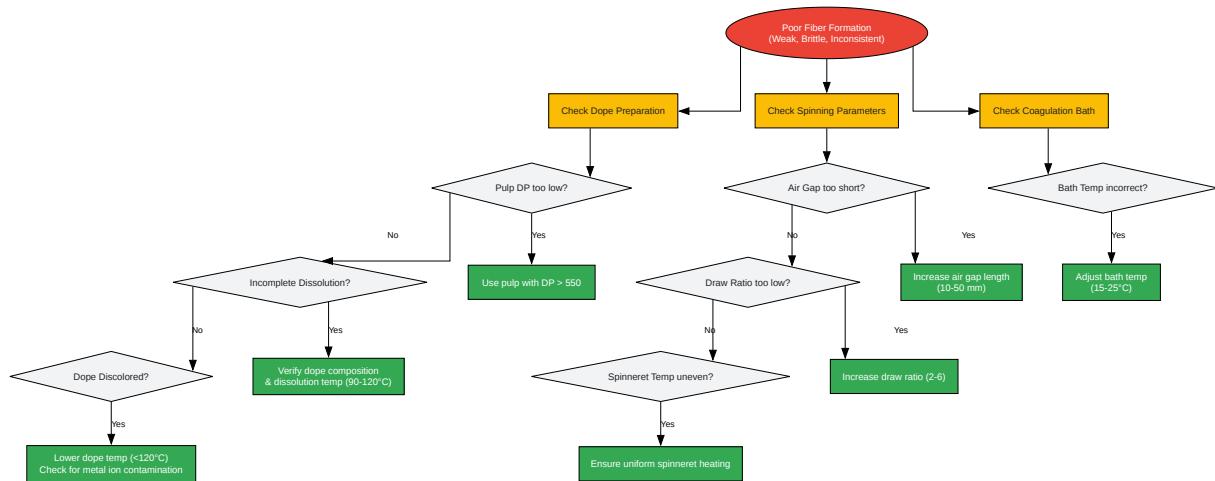
This protocol describes a lab-scale method for preparing the cellulose/NMMO/water spinning dope.

Methodology:

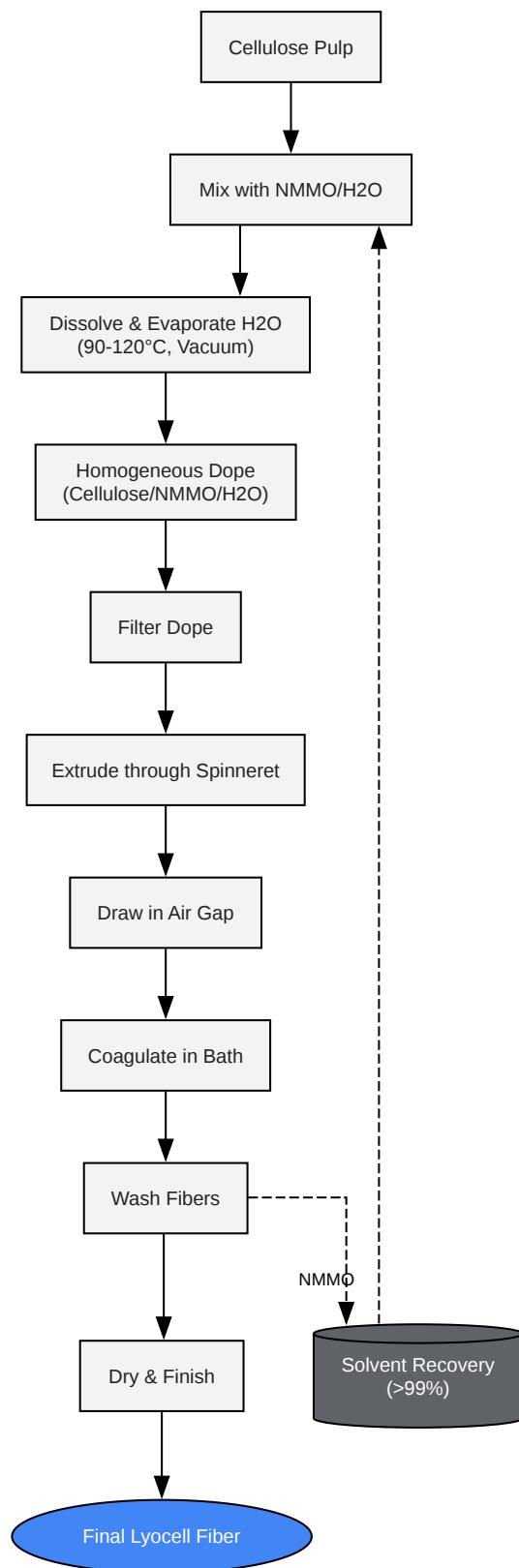
- **Pulp Preparation:** Dry the dissolving-grade cellulose pulp in a vacuum oven to a constant weight to accurately determine its moisture content. Shred the pulp into a "fluff" to increase its surface area for easier mixing.[2]
- **Initial Mixing:** In a heated, stirred reaction vessel, prepare a 50% aqueous NMMO solution. Add the dried cellulose fluff to the solution to create a paste. A typical starting ratio is 10-15%

cellulose, 50-67% NMMO, and 20-30% water.^[2] Allow the pulp to swell.

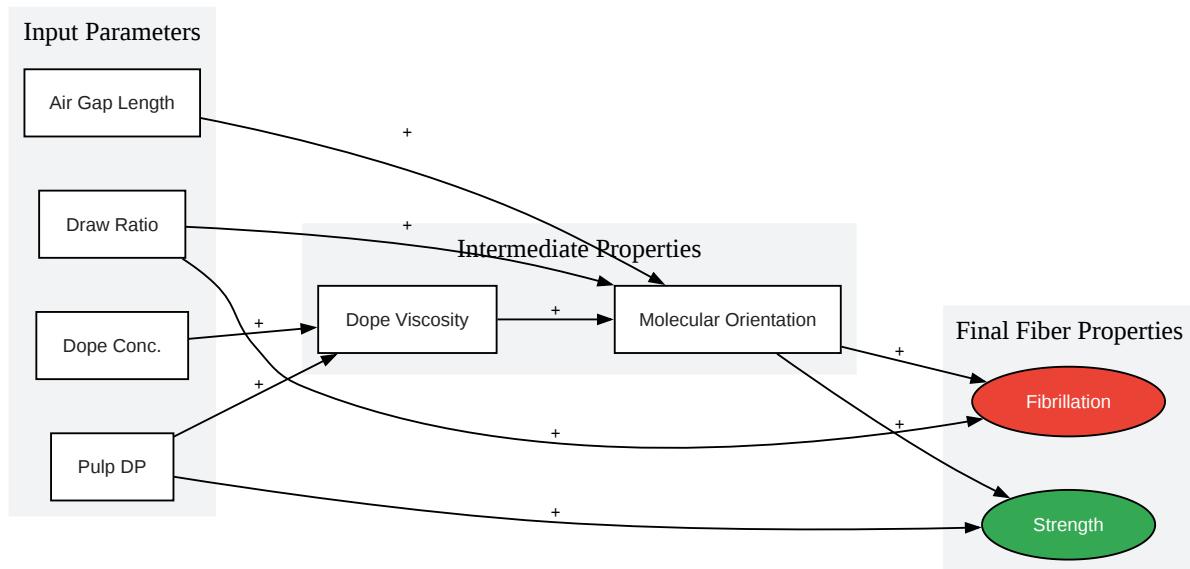
- Water Evaporation: While continuously mixing, heat the vessel to 90-120°C under vacuum. ^[2] This will evaporate excess water to reach the target spinning composition (e.g., 14% cellulose, 76% NMMO, 10% water).^{[2][11]} The process is complete when the solution becomes clear and highly viscous.
- Filtration: Filter the hot, viscous dope through a fine mesh filter to remove any undissolved particles.^[5] This step is critical to prevent spinneret blockage.
- Degassing: Keep the dope under vacuum to remove any trapped air bubbles, which could cause voids in the final fibers.


Protocol 2: Characterization of Fiber Tensile Properties

This protocol provides a general method for evaluating the mechanical strength of the produced fibers.


Methodology:

- Sample Conditioning: Condition the produced fiber samples in a controlled environment (e.g., 21°C and 65% relative humidity) for at least 24 hours to ensure moisture equilibrium.
- Mounting: Carefully mount a single filament or a yarn of known linear density (denier or dtex) onto the grips of a tensile testing machine. Ensure a consistent gauge length for all tests.
- Testing: Apply a tensile load at a constant rate of extension until the fiber breaks. Record the breaking force (in Newtons or grams-force) and the elongation at break (as a percentage).
- Calculation of Tenacity: Calculate the tenacity (a measure of specific strength) by dividing the breaking force by the linear density of the fiber. Express the result in g/denier or cN/tex.
- Statistical Analysis: Test a sufficient number of samples (e.g., n=20) and calculate the average tenacity, elongation, and their respective standard deviations to ensure the data is representative.


Section 5: Visualizations

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for poor Lyocell fiber formation.

[Click to download full resolution via product page](#)

Caption: The Lyocell process experimental workflow.

[Click to download full resolution via product page](#)

Caption: Key parameter relationships affecting fiber properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Regenerated cellulose by the Lyocell process, a brief review of the process and properties :: BioResources [bioresources.cnr.ncsu.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]

- 4. A review on raw materials, commercial production and properties of lyocell fiber [jbb.xml-journal.net]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. srs.fs.usda.gov [srs.fs.usda.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. static.fibre2fashion.com [static.fibre2fashion.com]
- 10. Effect of fibrillation on pilling tendency of Lyocell fiber [textiletoday.com.bd]
- 11. Cellulosic fibers: Lyocell process | Vaisala [vaisala.com]
- 12. textilelearner.net [textilelearner.net]
- 13. researchgate.net [researchgate.net]
- 14. EP2589689A2 - Dope for spinning lyocell, method for preparing lyocell filament fiber , and method for preparing a lyocell staple fiber using same - Google Patents [patents.google.com]
- 15. US20220074074A1 - Spinneret, method of heating a spinneret and lyocell process - Google Patents [patents.google.com]
- 16. US20220074074A1 - Spinneret, method of heating a spinneret and lyocell process - Google Patents [patents.google.com]
- 17. echemi.com [echemi.com]
- 18. elmergmbh.at [elmergmbh.at]
- To cite this document: BenchChem. [Troubleshooting poor fiber formation in the Lyocell process]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15561941#troubleshooting-poor-fiber-formation-in-the-lyocell-process>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com